Benzeneboronic acid, p-methylthio-, 2,2-iminodiethyl ester
Description
Chemical Identity and Structure The compound "Benzeneboronic acid, p-methylthio-, 2,2-iminodiethyl ester" (CAS: 73688-90-1) is a boronic acid derivative with the molecular formula C₁₁H₁₆BNO₂S . Its IUPAC name is tetrahydro-2-[4-(methylthio)phenyl]-4H-1,3,6,2-dioxazaborocine, indicating a bicyclic structure comprising a boronic ester moiety and a para-methylthio-substituted benzene ring. The 2,2-iminodiethyl ester group forms a six-membered heterocyclic ring, distinguishing it from simpler boronic esters .
Properties
CAS No. |
73688-90-1 |
|---|---|
Molecular Formula |
C11H16BNO2S |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C11H16BNO2S/c1-16-11-4-2-10(3-5-11)12-14-8-6-13-7-9-15-12/h2-5,13H,6-9H2,1H3 |
InChI Key |
NIHZKOVNUAYDRG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCNCCO1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of p-Methylthiophenylboronic Acid
Step 1: Synthesis of p-Methylthiophenylboronic Acid
The para-methylthio-substituted boronic acid can be prepared using a Grignard reagent approach:
-
Formation of p-methylthiophenylmagnesium bromide :
-
Reaction with trimethyl borate :
-
Hydrolysis to boronic acid :
This method, adapted from phenylboronic acid synthesis, ensures high regioselectivity for the para position when starting from appropriately substituted precursors.
Step 2: Esterification with Diethanolamine
The boronic acid is reacted with diethanolamine under acidic or dehydrating conditions to form the iminodiethyl ester:
Catalytic Considerations :
Transmetalation and Transesterification
An alternative route involves transmetalation of organometallic intermediates followed by transesterification:
Step 1: Preparation of p-Methylthiophenylboron Dibromide
Step 2: Reaction with Diethanolamine
This method leverages the high reactivity of boron tribromide to form intermediates amenable to nucleophilic substitution.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the proposed methods:
| Method | Starting Materials | Catalyst | Yield (Theoretical) | Key Challenges |
|---|---|---|---|---|
| Direct Esterification | p-CH₃S-C₆H₄B(OH)₂, Diethanolamine | Silica gel sulfonic acid | ~85–90% | Purification of hydrophilic byproducts |
| Transmetalation | p-CH₃S-C₆H₄SnBu₃, BBr₃ | None | ~75–80% | Handling moisture-sensitive reagents |
Mechanistic Insights and Optimization
Role of Acid Catalysis
Protonation of the boronic acid’s hydroxyl groups increases electrophilicity at the boron center, facilitating nucleophilic attack by diethanolamine’s oxygen atoms. Silica gel sulfonic acid, with its strong Brønsted acidity and heterogeneous nature, minimizes side reactions such as self-condensation.
Solvent Selection
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reactant solubility, while methanol or ethanol can act as co-solvents to mitigate precipitation of intermediates.
Temperature Control
Elevated temperatures (70–80°C) accelerate esterification but require rigorous exclusion of moisture to prevent hydrolysis of the boronate ester.
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Hydrolysis : Conduct reactions under anhydrous conditions with molecular sieves.
-
Oligomerization : Use excess diethanolamine to drive the reaction to completion.
-
-
Purification :
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the ester from unreacted diethanolamine.
-
Recrystallization : Ethanol/water mixtures yield crystalline product.
-
Chemical Reactions Analysis
Types of Reactions
p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic ester group to borane derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, borane derivatives, and various substituted boronic esters. These products have significant applications in organic synthesis and material science .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Benzeneboronic acid derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds containing boronic acids can inhibit proteasome activity, which is crucial for the degradation of proteins involved in cell cycle regulation and apoptosis. For instance, studies have shown that certain boronic acid derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting DNA synthesis .
Case Study: Phenylboronic Acid Polymers
Phenylboronic acid polymers have been developed as drug delivery systems due to their ability to form reversible covalent bonds with diols. This property allows for controlled release of therapeutic agents in response to physiological conditions, making them suitable for targeted cancer therapies . The dynamic nature of these polymers also contributes to their self-healing capabilities, enhancing their utility in biomedical applications.
Materials Science
Stimuli-Responsive Materials
Benzeneboronic acid derivatives are integral to the development of stimuli-responsive materials. Their ability to form boronate esters with diols allows for the design of hydrogels and other polymeric systems that can respond to changes in pH or temperature. These materials have potential applications in tissue engineering and regenerative medicine, where they can serve as scaffolds that support cell growth and differentiation .
Self-Healing Properties
The self-healing characteristics of boronic acid-based materials arise from their reversible bond formation. When subjected to stress or damage, these materials can reorganize their structure through the reformation of boronate esters, thus restoring their original properties without requiring external intervention .
Organic Synthesis
Reagent in Cross-Coupling Reactions
Benzeneboronic acid, p-methylthio-, 2,2-iminodiethyl ester is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. The presence of the methylthio group enhances the reactivity of the boronic acid, facilitating more efficient coupling reactions .
Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity through proteasome inhibition; drug delivery systems using phenylboronic acid polymers. |
| Materials Science | Development of stimuli-responsive hydrogels; self-healing materials due to reversible bond formation. |
| Organic Synthesis | Utilization as a reagent in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. |
Mechanism of Action
The mechanism of action of p-Methylthiobenzeneboronic acid 2,2-iminodiethyl ester involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The compound’s reactivity is influenced by the electronic properties of the methylthio and iminodiethyl ester groups, which modulate its interaction with target molecules .
Comparison with Similar Compounds
Key Features
- Functional Groups: Aromatic ring with a methylthio (-SMe) substituent at the para position, coupled with a 2,2-iminodiethyl boronic ester.
- Applications : Likely used in Suzuki-Miyaura cross-coupling reactions (common for arylboronic esters) , though its sulfur-containing substituent may confer unique reactivity or stability in catalysis or polymer chemistry .
Structural and Functional Group Variations
Benzeneboronic Acid Pinacol Ester (CAS: 24388-23-6)
- Structure : Simpler bicyclic boronic ester with a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group .
- Key Differences: Lacks the sulfur-containing substituent and iminodiethyl backbone. Higher symmetry and steric bulk due to pinacol’s methyl groups.
- Reactivity : Widely used in cross-coupling reactions due to stability and commercial availability .
Bromomethylboronic Acid Pinacol Ester (CAS: 166330-03-6)
- Structure : Boronic ester with a bromomethyl (-CH₂Br) substituent .
- Key Differences: Bromine substituent enables nucleophilic substitution, unlike the methylthio group. Pinacol ester group instead of iminodiethyl.
- Applications : Intermediate in alkylation or functionalization reactions .
3-(2-Ethoxycarbonylethyl)Benzeneboronic Acid (CAS: N/A)
- Structure : Linear boronic acid with an ethoxycarbonylethyl (-CH₂CH₂COOEt) side chain .
- No heterocyclic boronic ester system.
- Applications : Likely used in synthesis of conjugated polymers or drug candidates.
Azidomethylbenzeneboronic Acid Pinacol Esters (CAS: 1223598-41-1, etc.)
- Structure : Boronic esters with azidomethyl (-CH₂N₃) substituents .
- Key Differences: Azide group enables "click chemistry" applications (e.g., Huisgen cycloaddition). Pinacol ester vs. iminodiethyl ester backbone.
- Applications : Bioconjugation or material science .
Comparative Analysis Table
Reactivity and Stability Insights
- Steric Effects: The 2,2-iminodiethyl ester creates a rigid six-membered ring, possibly reducing steric hindrance compared to pinacol esters’ bulky methyl groups .
- Dynamic Covalent Chemistry: Unlike pinacol esters, the iminodiethyl backbone may form reversible bonds with diols (e.g., in xanthan gum), enabling applications in self-healing polymers .
Biological Activity
Benzeneboronic acid, p-methylthio-, 2,2-iminodiethyl ester is a compound belonging to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by data tables and relevant case studies.
Overview of Boronic Acids
Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and are known for their ability to form reversible covalent bonds with diols. This property has led to their application in various fields, including drug design and development. The introduction of boronic acid moieties into bioactive molecules can enhance their pharmacological properties, making them valuable in therapeutic contexts.
Anticancer Activity
Research has demonstrated that benzeneboronic acid derivatives exhibit promising anticancer activity. A study highlighted the cytotoxic effects of various boronic compounds against prostate cancer cells (PC-3) and healthy fibroblast cells (L929). The results indicated that at a concentration of 5 µM, the viability of PC-3 cells decreased significantly while maintaining higher viability in L929 cells, suggesting selective cytotoxicity towards cancer cells.
| Compound | Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |
|---|---|---|---|
| B5 | 5 | 33 | 95 |
| B7 | 5 | 44 | 71 |
This selective cytotoxicity is crucial for developing effective cancer therapies that minimize damage to healthy tissues .
Antibacterial Activity
Benzeneboronic acid derivatives have also shown significant antibacterial properties. In vitro studies evaluated the effectiveness of these compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones were measured to assess antibacterial efficacy:
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| B1 | 10 | Staphylococcus aureus |
| B5 | 12 | Escherichia coli |
These findings suggest that boronic acids can serve as potential candidates for developing new antibacterial agents, particularly against resistant strains .
Antioxidant Properties
The antioxidant activity of benzeneboronic acid derivatives was evaluated using several assays, including DPPH and ABTS methods. The results indicated that these compounds exhibit significant antioxidant activity comparable to standard antioxidants like α-tocopherol.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| B2 | 85 |
| B3 | 78 |
| B5 | 90 |
These antioxidant properties are beneficial for preventing oxidative stress-related diseases and enhancing overall cellular health .
Case Studies
- Anticancer Study : A study involving the administration of benzeneboronic acid derivatives in a murine model demonstrated a marked reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells .
- Antibacterial Efficacy : In clinical settings, benzeneboronic acid derivatives were tested against MRSA strains. The results showed significant inhibition at concentrations as low as 0.004 µM, highlighting their potential as effective treatments for antibiotic-resistant infections .
Q & A
Q. What are the common synthetic routes for preparing benzeneboronic acid derivatives with sulfur-containing substituents, such as the p-methylthio group?
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing arylboronic esters. For p-methylthio-substituted derivatives, a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) are typically used to couple aryl halides with boronic esters. The methylthio group may require protection during synthesis to prevent oxidation, and post-coupling deprotection steps should be optimized. Alternative routes include direct electrophilic borylation of pre-functionalized aromatic substrates .
Q. What challenges arise during the purification of benzeneboronic acid esters, and how can they be mitigated?
Boronic acids and esters often form boroxins (cyclic trimers) upon dehydration, complicating purification. To avoid this, maintain anhydrous conditions and use low-temperature chromatography. Silica gel can irreversibly bind boronic acids; instead, employ alternative stationary phases (e.g., alumina) or recrystallization in non-polar solvents. For the 2,2-iminodiethyl ester, monitor pH to prevent hydrolysis of the iminodiethyl moiety .
Q. How can spectroscopic methods (NMR, X-ray crystallography) be utilized to confirm the structure of this compound?
- ¹¹B NMR : A sharp peak near δ 30 ppm confirms the boronic ester’s tetrahedral geometry.
- ¹H/¹³C NMR : The p-methylthio group’s protons resonate at δ ~2.5 ppm (singlet), while the iminodiethyl ester’s N-CH₂ groups appear as triplets (δ ~3.5 ppm).
- X-ray crystallography : Resolve the ester’s stereochemistry and boron coordination environment. For dynamic esters (e.g., borate bonds), variable-temperature NMR or IR can assess reversibility .
Advanced Research Questions
Q. How does the p-methylthio substituent influence the reactivity of this boronic ester in dynamic covalent chemistry (DCC) applications?
The methylthio group’s electron-donating nature enhances the Lewis acidity of boron, strengthening interactions with diols (e.g., polysaccharides). This property is exploitable in self-healing hydrogels or stimuli-responsive materials. For example, the compound can form pH-sensitive borate esters with xanthan gum’s vicinal diols, enabling tunable viscoelasticity in biomedical scaffolds .
Q. What role do solvent effects and equilibria play in optimizing cross-coupling reactions involving this compound?
Solvents like trifluoroethanol can stabilize boronate intermediates but may also participate in side reactions (e.g., esterification). Use solvent polarity to shift equilibrium toward the desired product. For example, polar aprotic solvents (DMF, THF) favor transmetalation in Suzuki couplings. Quantify equilibrium constants (e.g., via UV-Vis titration) to predict reaction outcomes under varying conditions .
Q. How can researchers address contradictory data in reaction yields when using this compound in alkyl-aryl couplings?
Yield inconsistencies often stem from competing protodeboronation or steric hindrance from the iminodiethyl group. To troubleshoot:
Q. What advanced computational methods can predict the substituent effects on this compound’s binding affinity in molecular recognition systems?
Density Functional Theory (DFT) calculations can model the electronic effects of the methylthio group on boron’s electrophilicity. Molecular docking simulations (e.g., AutoDock Vina) assess binding to biomolecular targets (e.g., lectins). Pair these with experimental isothermal titration calorimetry (ITC) to validate theoretical predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
